molecular formula C11H9NO2S B14531740 Thiophene, 3-methyl-5-nitro-2-phenyl- CAS No. 62403-81-0

Thiophene, 3-methyl-5-nitro-2-phenyl-

Cat. No.: B14531740
CAS No.: 62403-81-0
M. Wt: 219.26 g/mol
InChI Key: DQBRAUWUJFJDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Thiophene (B33073) Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and it serves as a foundational structure in medicinal and materials chemistry. nih.govproquest.com The properties of the thiophene ring can be significantly modified by the attachment of various functional groups. Thiophene, 3-methyl-5-nitro-2-phenyl- is a polysubstituted derivative where the interplay between its three distinct substituents—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a bulky, aromatic phenyl group—creates a complex and nuanced chemical character. This specific substitution pattern dictates the molecule's reactivity, steric profile, and potential for intermolecular interactions.

Academic Relevance of Methyl-, Nitro-, and Phenyl-Substituted Thiophenes

The academic significance of this compound is derived from the combined influence of its functional groups, each of which imparts well-documented characteristics to the thiophene core.

Methyl Group: As an electron-donating group, a methyl substituent generally increases the electron density of the thiophene ring, thereby activating it towards electrophilic substitution reactions.

Nitro Group: The nitro group is a powerful electron-withdrawing group. Its presence deactivates the thiophene ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. Nitro-substituted thiophenes are recognized as valuable intermediates in the synthesis of more complex molecules and have been studied for a range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net

Phenyl Group: The inclusion of a phenyl substituent enhances the aromatic system of the molecule and increases its hydrophobicity. In medicinal chemistry, the replacement of a phenyl ring with a thiophene ring (or vice versa) is a common bioisosteric strategy to modify a molecule's metabolic stability and binding affinity. wikipedia.orgnih.gov In materials science, phenyl-substituted thiophenes are integral to the development of polythiophenes, which are polymers with useful electronic and optical properties. wikipedia.org

The specific arrangement of these groups in 3-methyl-5-nitro-2-phenylthiophene results in a unique electronic environment that is a subject of theoretical and practical investigation. For instance, in the isomeric compound 2-Methyl-5-nitro-3-phenylthiophene, the combination of these groups dictates the regioselectivity of further chemical reactions.

Overview of Advanced Research Domains for the Compound

Given the rich chemistry of its constituent parts, Thiophene, 3-methyl-5-nitro-2-phenyl- and its isomers are relevant to several advanced research domains.

Medicinal Chemistry: Substituted thiophenes are a cornerstone of drug discovery, with derivatives showing a vast array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. nih.govresearchgate.net The specific combination of substituents on this compound makes it a candidate for synthesis and screening in various therapeutic areas.

Materials Science: Phenyl- and nitro-substituted thiophenes are precursors and building blocks for conjugated polymers and organic dyes. These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). wikipedia.orgnih.gov

Synthetic Methodology: The synthesis of polysubstituted thiophenes with a defined regiochemistry is a challenge in organic chemistry. Developing efficient synthetic routes to compounds like 3-methyl-5-nitro-2-phenylthiophene, potentially using methods like Suzuki or Stille cross-coupling reactions, is an active area of research. nih.govresearchgate.net

Computational and Theoretical Chemistry: The electronic structure, reactivity, and potential non-covalent interactions of such substituted thiophenes are often studied using computational methods like Density Functional Theory (DFT). These studies provide insights into the molecule's behavior and can help guide synthetic and application-focused research.

Interactive Data Table: Properties of Thiophene, 3-methyl-5-nitro-2-phenyl-

PropertyValue
Molecular FormulaC₁₁H₉NO₂S
Molar Mass219.26 g/mol
Core StructureThiophene
Substituent at C2Phenyl
Substituent at C3Methyl
Substituent at C5Nitro

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62403-81-0

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

3-methyl-5-nitro-2-phenylthiophene

InChI

InChI=1S/C11H9NO2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

DQBRAUWUJFJDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of Thiophene, 3 Methyl 5 Nitro 2 Phenyl

Mechanistic Investigations of Electrophilic Aromatic Substitution on Nitrothiophenes

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene (B33073). wikipedia.org The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion). uoanbar.edu.iq However, the reactivity and regioselectivity of these reactions are heavily influenced by the substituents present on the ring.

The SEAr mechanism typically proceeds in two steps:

Formation of a Carbocation: The electrophile attacks the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation known as a sigma complex. This is usually the rate-determining step. masterorganicchemistry.comresearchgate.net

Removal of a Proton: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

In the case of Thiophene, 3-methyl-5-nitro-2-phenyl-, the substituents exert strong and often competing electronic effects:

Nitro Group (-NO₂): Located at the C5 position, the nitro group is a powerful electron-withdrawing group and a strong deactivator of the ring towards electrophilic attack. mdpi.com It directs incoming electrophiles to the meta position.

Methyl Group (-CH₃): Positioned at C3, the methyl group is an electron-donating group that activates the ring.

Phenyl Group (-C₆H₅): At the C2 position, the phenyl group's effect can be either weakly activating or deactivating, but it typically directs electrophiles to ortho and para positions on the phenyl ring itself.

The only available position for substitution on the thiophene ring is C4. The powerful deactivating effect of the nitro group at the adjacent C5 position, combined with steric hindrance from the methyl group at C3, makes electrophilic substitution at the C4 position extremely challenging. While electron-donating groups typically direct incoming electrophiles to the C5 position, this position is already occupied. Therefore, under standard electrophilic substitution conditions (e.g., nitration with HNO₃/H₂SO₄ or bromination with Br₂), Thiophene, 3-methyl-5-nitro-2-phenyl- is expected to be highly unreactive. rsc.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions on the Thiophene Ring System

Unlike electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org The nitro group at the C5 position makes the thiophene ring in Thiophene, 3-methyl-5-nitro-2-phenyl- highly susceptible to nucleophilic attack. quimicaorganica.org

The SNAr mechanism is typically a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing nitro group. quimicaorganica.orgyoutube.com

Elimination of Leaving Group: The aromaticity is restored by the departure of a leaving group from the same carbon atom that was attacked. nih.gov

For Thiophene, 3-methyl-5-nitro-2-phenyl-, there is no conventional leaving group (such as a halogen) on the ring. However, nucleophilic substitution can still occur through alternative pathways:

Vicarious Nucleophilic Substitution (VNS): In highly electron-deficient aromatic systems, a nucleophile can attack a carbon atom bearing a hydrogen atom. This is a known reaction for nitroaromatics. For the target molecule, VNS could potentially occur at the C4 position, although this site is sterically hindered.

Ring-Opening Reactions: Some substituted nitrothiophenes are known to undergo ring-opening upon reaction with nucleophiles. researchgate.net For example, 2-nitrothiophene (B1581588) can react under certain conditions to yield complex mixtures arising from the cleavage of the thiophene ring. researchgate.net

Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that the SNAr reaction follows a stepwise pathway, with the initial nucleophilic addition being a key step. The nature of the substituent at the C3 position significantly influences the reaction's energy barrier. nih.gov

Reactivity of the Nitro Functionality: Reduction Pathways and Derivatives

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to several other nitrogen-containing functionalities. mdpi.com The reduction of the nitro group on Thiophene, 3-methyl-5-nitro-2-phenyl- would yield a range of derivatives with markedly different chemical properties. The primary reduction products are the corresponding nitroso, hydroxylamino, and amino compounds. nih.gov

The reduction process can be controlled to selectively yield different products by choosing appropriate reagents and reaction conditions. wikipedia.org

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to an amine (-NH₂). This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This transformation can be achieved using various methods.

Partial Reduction to Hydroxylamines: Under milder conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (-NHOH). This is often achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Reduction to Oximes: Using specific metal salts like tin(II) chloride or chromium(II) chloride can lead to the formation of oximes. wikipedia.org

The resulting 5-amino-3-methyl-2-phenylthiophene is a valuable synthetic intermediate. The now strongly activating amino group would direct subsequent electrophilic substitutions to the ortho position (C4), which was previously deactivated.

Reagent/MethodProduct Functional GroupReference
Fe, Sn, or Zn in acidic media (e.g., HCl)Amine (-NH₂) masterorganicchemistry.com
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni)Amine (-NH₂) wikipedia.orgmasterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Amine (-NH₂) wikipedia.org
Zinc dust and NH₄ClHydroxylamine (-NHOH) wikipedia.org
Diborane (B₂H₆)Hydroxylamine (-NHOH) wikipedia.org

Reactivity and Transformations of the Methyl and Phenyl Substituents

The methyl and phenyl groups on the thiophene ring also possess their own characteristic reactivity, which can be exploited for further functionalization.

Methyl Group Reactivity: The methyl group at the C3 position is susceptible to reactions typical of alkylarenes.

Free-Radical Halogenation: In the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can be used to halogenate the methyl group, yielding 3-(bromomethyl)-5-nitro-2-phenylthiophene. This product is a versatile intermediate for introducing various other functional groups via nucleophilic substitution.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. However, care must be taken as the thiophene ring itself is sensitive to oxidation.

Phenyl Group Reactivity: The phenyl group at C2 can undergo electrophilic aromatic substitution. The 2-(3-methyl-5-nitro)thienyl substituent on the phenyl ring acts as a deactivating group due to the strong electron-withdrawing effect of the nitro group. Therefore, it will direct incoming electrophiles primarily to the meta position of the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would occur on the phenyl ring, leaving the more deactivated thiophene ring intact.

Intramolecular Rearrangements and Cyclizations

The specific arrangement of substituents in Thiophene, 3-methyl-5-nitro-2-phenyl- offers possibilities for intramolecular reactions, leading to the formation of new fused heterocyclic systems. Such reactions often require specific conditions, such as high temperatures, catalysts, or the generation of reactive intermediates. nih.govresearchgate.net

One potential cyclization pathway involves the nitro and methyl groups, which are in a pseudo-ortho relationship to each other across the thiophene ring.

Reductive Cyclization: Under reductive conditions (e.g., catalytic hydrogenation or using reducing metals), the nitro group can be reduced to an amino group. This newly formed amine could potentially react with an activated form of the adjacent methyl group (e.g., after conversion to a bromomethyl group) to form a fused six-membered ring, resulting in a thieno[3,2-c]quinoline derivative. Analogous reactions are well-known in benzene chemistry, such as the synthesis of indoles from ortho-nitrotoluenes.

Modern synthetic methods often utilize metal-catalyzed cyclization reactions to construct thiophene rings and other fused systems from acyclic precursors. nih.govorganic-chemistry.orgorganic-chemistry.org

Metalation and Coordination Chemistry of Substituted Thiophenes

The interaction of substituted thiophenes with metals can occur in two primary ways: through coordination chemistry, where the thiophene acts as a ligand, or through metalation, which involves the deprotonation of a C-H bond.

Coordination Chemistry: Thiophenes can coordinate to transition metals through the sulfur atom (η¹(S)-coordination) or via the π-electrons of the aromatic ring (η⁵-coordination). researchgate.netresearchgate.net The coordination ability of the thiophene ring in Thiophene, 3-methyl-5-nitro-2-phenyl- is expected to be significantly reduced compared to unsubstituted thiophene. The strong electron-withdrawing nitro group diminishes the electron density of both the sulfur lone pairs and the π-system, making it a weaker ligand for metal coordination.

Metalation: Metalation is a powerful tool for the functionalization of thiophenes. It involves the deprotonation of a ring C-H bond using a strong base, typically an organolithium reagent like n-butyllithium, to form a thienyllithium species. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce new substituents.

For Thiophene, 3-methyl-5-nitro-2-phenyl-, the most acidic proton is at the C4 position, due to the inductive effect of the adjacent sulfur atom and the electron-withdrawing nitro group at C5. Treatment with a strong, non-nucleophilic base at low temperature could selectively deprotonate this position. The resulting organometallic intermediate could then be quenched with electrophiles such as aldehydes, ketones, CO₂, or alkyl halides to introduce a new functional group at the C4 position.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, specific experimental NMR data for 3-methyl-5-nitro-2-phenylthiophene is not documented in accessible scholarly articles.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. For 3-methyl-5-nitro-2-phenylthiophene, one would expect to observe distinct signals for the single proton on the thiophene (B33073) ring, the protons of the phenyl group, and the protons of the methyl group. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are crucial for unambiguous assignment but are not available in the literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for 3-methyl-5-nitro-2-phenylthiophene would be expected to show distinct peaks for the four carbons of the thiophene ring, the six carbons of the phenyl ring, and the single carbon of the methyl group. The specific chemical shifts for these carbons have not been reported in scientific literature, preventing a full assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 3-methyl-5-nitro-2-phenylthiophene would be expected to show characteristic absorption bands for the nitro group (NO₂), C-H stretching and bending vibrations for the aromatic rings and the methyl group, C=C stretching from the aromatic systems, and vibrations associated with the thiophene ring (C-S stretching). Without experimental data, a table of specific vibrational frequencies cannot be constructed.

Raman Spectroscopy (FT-Raman, Laser-Raman)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would also highlight the vibrational modes of the thiophene and phenyl rings. As with other spectroscopic data, no experimental Raman spectra for this specific compound are available in the scientific literature.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and structural features of Thiophene, 3-methyl-5-nitro-2-phenyl-. Through high-resolution analysis and examination of its fragmentation patterns, a detailed picture of its elemental composition and connectivity can be established.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental composition of Thiophene, 3-methyl-5-nitro-2-phenyl-. The molecular formula for this compound is C₁₁H₉NO₂S. HRMS provides mass accuracy typically within a few parts per million (ppm), allowing for unambiguous confirmation of the chemical formula by distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for Thiophene, 3-methyl-5-nitro-2-phenyl-
Molecular FormulaCalculated Exact Mass (Da)Primary Application
C₁₁H₉NO₂S219.0354Confirmation of Elemental Composition

Fragmentation Pattern Analysis and Structural Confirmation

Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion, and the resulting pattern serves as a fingerprint for the molecule's structure. The fragmentation of thiophene derivatives is significantly influenced by the nature and position of the substituents on the ring. arkat-usa.org For aromatic nitro compounds, characteristic fragmentation patterns are often observed. miamioh.edu

The analysis of Thiophene, 3-methyl-5-nitro-2-phenyl- would likely reveal the following key fragmentation pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (mass of 46 Da) or an oxygen atom to form the [M-O]⁺ ion, followed by the loss of NO.

Loss of the Methyl Group: Cleavage of the methyl radical (CH₃, mass of 15 Da) from the thiophene ring is another expected fragmentation.

Thiophene Ring Cleavage: The thiophene ring itself can undergo rupture, leading to various smaller charged fragments.

Rearrangements: Skeleton rearrangements can occur, sometimes leading to ring expansion, as has been observed in other substituted thiophenes. arkat-usa.org

These fragmentation pathways help to confirm the connectivity of the phenyl, methyl, and nitro groups to the thiophene core.

Table 2: Potential Mass Spectrometry Fragments
Fragment IonProposed Structurem/z (Mass-to-Charge Ratio)
[M]⁺C₁₁H₉NO₂S⁺219
[M - NO₂]⁺C₁₁H₉S⁺173
[M - CH₃]⁺C₁₀H₆NO₂S⁺204

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and three-dimensional arrangement.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional geometry of a molecule. While specific crystal structure data for Thiophene, 3-methyl-5-nitro-2-phenyl- is not available in the provided search results, this technique would be used to determine key structural parameters. For related complex heterocyclic molecules, this analysis confirms the molecular conformation, including the planarity of ring systems and the dihedral angles between them. mdpi.commdpi.com For Thiophene, 3-methyl-5-nitro-2-phenyl-, this analysis would precisely define the spatial relationship between the thiophene and phenyl rings.

Table 3: Representative Molecular Geometry Parameters Determined by Single Crystal X-ray Diffraction
ParameterDescriptionTypical Information Yielded
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.Confirms C-S, C-C, C-N, N-O bond orders.
Bond Angles (°)The angle formed between three connected atoms.Defines the geometry of the thiophene ring and substituents.
Dihedral Angles (°)The angle between two intersecting planes.Determines the twist between the phenyl and thiophene rings.

Analysis of Crystal Packing and Polymorphism in Related Thiophene Derivatives

The study of crystal packing reveals how molecules arrange themselves in a crystal lattice, governed by intermolecular interactions. In various thiophene derivatives, crystal structures are stabilized by a network of weak intermolecular forces, such as C—H⋯O, C—H⋯N, and N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions can link molecules into chains or more complex three-dimensional architectures. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. unifr.ch This phenomenon is crucial as different polymorphs can exhibit different physical properties. Polymorphism can be broadly categorized into:

Conformational Polymorphism: Arises when a flexible molecule adopts different conformations in different crystal structures.

Packing Polymorphism: Occurs when molecules with the same conformation pack in different arrangements within the crystal lattice. unifr.ch

In studies of related thiophene derivatives, different packing motifs have been observed, often dictated by the formation of various hydrogen bonds which can generate distinct chain patterns. nih.govnih.gov While some structures exhibit extensive hydrogen bonding, others may lack classical hydrogen bonds entirely or show no evidence of aromatic π–π stacking. nih.govnih.gov The potential for polymorphism in Thiophene, 3-methyl-5-nitro-2-phenyl- would depend on the interplay of its substituents in forming directional intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the molecular properties of compounds like 3-methyl-5-nitro-2-phenylthiophene from first principles.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the optimized ground state geometry of molecules. For a substituted thiophene (B33073) such as 3-methyl-5-nitro-2-phenylthiophene, DFT calculations, often employing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov

These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. The output provides precise data on bond lengths (e.g., C-S, C-C, C-N, N-O), bond angles (e.g., C-S-C in the thiophene ring), and dihedral angles, which define the three-dimensional shape of the molecule. The planarity of the thiophene ring and the rotational orientation of the phenyl and nitro groups relative to the ring are critical aspects determined through this method.

Table 1: Representative Geometric Parameters Calculated by DFT for Substituted Thiophenes This table provides typical values for related thiophene structures to illustrate the type of data obtained from DFT calculations. Specific values for 3-methyl-5-nitro-2-phenylthiophene require a dedicated computational study.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-S (thiophene)1.71 - 1.74-
C-C (thiophene)1.37 - 1.45-
C-NO₂1.45 - 1.49-
C-S-C (thiophene)-91.0 - 93.0
C-C-C (thiophene)-111.0 - 113.0

Beyond DFT, other methods are employed to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally intensive and are typically used for smaller molecules.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them significantly faster. This speed allows for the study of much larger molecular systems. These methods are valuable for initial explorations of molecular geometry and electronic properties before undertaking more computationally expensive DFT or ab initio calculations.

The presence of a rotatable single bond between the thiophene ring and the phenyl group at the C2 position makes conformational analysis essential. The molecule's properties can change significantly with the relative orientation (dihedral angle) of these two rings.

Computational methods are used to map the potential energy surface by systematically rotating the phenyl group and calculating the molecule's total energy at each step. This analysis identifies the most stable conformation (the global energy minimum) and any rotational energy barriers. Studies on similarly structured molecules, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, have shown that different conformations can lead to distinct physical properties. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the electronic structure and chemical reactivity of a molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are the most important orbitals in chemical reactions. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energies of these orbitals and the difference between them (the HOMO-LUMO energy gap, ΔE) are critical indicators of a molecule's properties:

HOMO Energy : A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO Energy : A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE) : A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.com Molecules with small gaps are often more easily excited electronically.

For 3-methyl-5-nitro-2-phenylthiophene, the electron-donating methyl group is expected to raise the HOMO energy, while the strongly electron-withdrawing nitro group and the phenyl ring are expected to lower the LUMO energy. This combination likely results in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule.

Table 2: Representative Frontier Orbital Energies for Nitro-Aromatic Thiophene Derivatives This table presents illustrative energy values from related compounds to demonstrate typical computational results. Specific values for 3-methyl-5-nitro-2-phenylthiophene would need to be determined by a specific calculation.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Nitrophenyl-thiophenes-6.0 to -6.5-2.5 to -3.03.0 to 4.0

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the course of a chemical reaction is often determined by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org By analyzing the spatial distribution and energy of these frontier orbitals, one can predict a molecule's reactivity. youtube.comlibretexts.org

For 3-methyl-5-nitro-2-phenylthiophene:

HOMO Distribution : The electron density of the HOMO is expected to be concentrated on the more electron-rich parts of the molecule, primarily the thiophene ring and the methyl group. These sites are therefore the most likely to be attacked by electrophiles.

LUMO Distribution : The electron density of the LUMO is expected to be localized on the electron-deficient regions, particularly the nitro group and the carbons of the thiophene ring attached to the nitro and phenyl substituents. These sites represent the most probable locations for nucleophilic attack.

This analysis allows chemists to predict regioselectivity in reactions and to understand the electronic basis for the molecule's chemical behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. For Thiophene, 3-methyl-5-nitro-2-phenyl-, NBO analysis elucidates the intricate network of electron delocalization arising from the interplay between the thiophene ring, the electron-withdrawing nitro group, and the phenyl and methyl substituents.

The stability of the molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. Key interactions typically observed in such systems include:

π → π* Interactions: Significant delocalization occurs between the π-orbitals of the thiophene ring and the attached phenyl ring, as well as the nitro group. These interactions are indicative of a conjugated system, where electron density is shared across the molecular framework, enhancing its stability.

LP → π* and LP → σ* Interactions: The lone pairs (LP) on the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring participate in delocalization into the antibonding π* and σ* orbitals of neighboring bonds. For instance, the delocalization of a sulfur lone pair into the π* orbitals of the thiophene ring contributes to its aromatic character. Similarly, oxygen lone pairs delocalize into the N-O π* orbitals.

These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. In substituted nitrothiophenes, the delocalization effects are pronounced, confirming the charge transfer between different parts of the molecule, which governs its electronic properties and reactivity.

Table 1: Representative Intramolecular Interactions Identified by NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π(C2-C3) π*(C4-C5) High π-conjugation within thiophene ring
π(Thiophene) π*(Phenyl) Moderate Ring-to-ring π-conjugation
π(Thiophene) π*(NO₂) High Delocalization towards nitro group
LP(S) π*(C2-C3) Moderate Lone pair participation in aromaticity

Note: The E(2) values are qualitative descriptors based on typical findings for analogous structures, as specific computational results for the title compound are not publicly available.

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of low electron density (positive potential, attractive to nucleophiles). Intermediate potentials are represented by orange, yellow, and green.

For Thiophene, 3-methyl-5-nitro-2-phenyl-, the MEP map is characterized by distinct regions of varying potential:

Negative Regions (Red/Yellow): The most negative potential is localized on the oxygen atoms of the nitro group. This is due to the high electronegativity of oxygen and the strong electron-withdrawing nature of the group, making this area the primary site for electrophilic attack. The sulfur atom in the thiophene ring also exhibits a region of negative potential, though less intense than that of the nitro group.

Positive Regions (Blue): The most positive potential is typically found around the hydrogen atoms of the methyl group and the aromatic rings. These regions are electron-deficient and are therefore susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon atoms of the phenyl and thiophene rings generally exhibit a neutral or slightly negative potential, forming the conjugated backbone of the molecule.

The MEP map visually confirms the electronic effects of the substituents. The nitro group acts as a strong electrophilic center, while the rest of the molecule provides a framework for potential nucleophilic interactions.

Fukui Functions and Local Reactivity Indices

Fukui functions are essential descriptors within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of local reactivity towards nucleophilic, electrophilic, and radical attacks.

f(r)+: Indicates the propensity of a site for a nucleophilic attack (electron acceptance). A high value suggests the site is a good electrophile.

f(r)-: Indicates the propensity of a site for an electrophilic attack (electron donation). A high value suggests the site is a good nucleophile.

f(r)0: Indicates the propensity of a site for a radical attack .

In Thiophene, 3-methyl-5-nitro-2-phenyl-, the nitro group, being a powerful electron-withdrawing group, significantly influences local reactivity. The carbon atom (C5) attached to the nitro group is expected to have a high f(r)+ value, making it a prime target for nucleophiles. Conversely, the electron-rich thiophene and phenyl rings are more likely sites for electrophilic attack, with specific carbon atoms showing higher f(r)- values. Interestingly, studies on aromatic nitro compounds have shown that the presence of a nitro group can lead to negative Fukui function values, which is a complex phenomenon related to the nodes in the molecular orbitals. mdpi.com

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity Index)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO energy gap. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile.

The presence of the nitro group is expected to lower the LUMO energy significantly, while the methyl and phenyl groups raise the HOMO energy. This results in a relatively small HOMO-LUMO gap, suggesting that the molecule is moderately soft and reactive. The high electronegativity and the presence of the nitro group would also lead to a high electrophilicity index, classifying Thiophene, 3-methyl-5-nitro-2-phenyl- as a strong electrophile.

Table 2: Calculated Global Reactivity Descriptors (Illustrative Values)

Parameter Formula Expected Value Interpretation
EHOMO - ~ -6.5 eV Energy of the highest occupied molecular orbital
ELUMO - ~ -2.5 eV Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.0 eV Indicates chemical reactivity and stability
Electronegativity (χ) -(EHOMO+ELUMO)/2 ~ 4.5 eV High tendency to attract electrons
Chemical Hardness (η) (ELUMO-EHOMO)/2 ~ 2.0 eV Moderately resistant to charge transfer
Chemical Softness (S) 1/(2η) ~ 0.25 eV⁻¹ Moderately reactive

Note: These values are estimations based on DFT calculations of similar nitroaromatic compounds and serve for illustrative purposes.

Spectroscopic Property Simulations

Theoretical Vibrational Frequencies (FT-IR, Raman) and Potential Energy Distribution (PED)

Theoretical vibrational frequencies for Thiophene, 3-methyl-5-nitro-2-phenyl- can be calculated using DFT methods, typically with the B3LYP functional. These calculated frequencies, after appropriate scaling, can be correlated with experimental Fourier Transform Infrared (FT-IR) and Raman spectra to provide a detailed assignment of vibrational modes. The Potential Energy Distribution (PED) analysis is used to determine the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration.

The vibrational spectrum of this molecule is a composite of the characteristic modes of its constituent parts: the thiophene ring, the phenyl ring, the nitro group, and the methyl group.

Nitro Group Vibrations: The nitro group exhibits strong and characteristic absorption bands. The asymmetric stretching (νasNO₂) is expected in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νsNO₂) appears in the 1300-1370 cm⁻¹ range.

Thiophene Ring Vibrations: The ring C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C-C ring stretching modes are found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is often observed in the 600-750 cm⁻¹ range.

Phenyl Ring Vibrations: The phenyl C-H stretching modes are also observed above 3000 cm⁻¹. The characteristic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: The CH₃ group shows asymmetric and symmetric stretching vibrations in the 2900-3000 cm⁻¹ region and bending vibrations around 1375-1450 cm⁻¹.

Table 3: Selected Theoretical Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Assignment (PED Contribution) Vibrational Mode
~3100 ν(C-H) Aromatic C-H Stretch (Thiophene & Phenyl)
~2950 ν(C-H) Methyl C-H Stretch
~1540 νas(NO₂) Asymmetric NO₂ Stretch
~1580, ~1490 ν(C=C) Phenyl Ring Stretch
~1480, ~1420 ν(C=C) Thiophene Ring Stretch
~1440 δ(CH₃) Methyl Scissoring
~1355 νs(NO₂) Symmetric NO₂ Stretch
~840 γ(C-H) C-H Out-of-plane Bend

Note: These frequencies are based on typical values for substituted thiophenes and nitroaromatics from computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the verification of experimental data. For thiophene derivatives, the chemical shifts are sensitive to the nature and position of substituents on the ring.

While specific computational studies on 3-methyl-5-nitro-2-phenylthiophene are not extensively documented in the provided search results, the principles of NMR prediction for substituted thiophenes are well-established. The chemical shifts of thiophene protons and carbons can be estimated using substituent chemical shifts (SCS) based on the electronic effects (both inductive and resonance) of the attached groups. stenutz.eu

In the case of 3-methyl-5-nitro-2-phenylthiophene, the electron-donating methyl group at the 3-position would be expected to increase the electron density at the adjacent carbon atoms, leading to an upfield shift (lower ppm value) for the proton at the 4-position. Conversely, the strongly electron-withdrawing nitro group at the 5-position and the phenyl group at the 2-position would deshield the nearby protons and carbons, causing a downfield shift (higher ppm value).

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to calculate the ¹H and ¹³C NMR chemical shifts of thiophene derivatives. nih.gov For a structurally related compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and showed good agreement with experimental data. nih.gov This highlights the reliability of such computational approaches.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of 3-methyl-5-nitro-2-phenylthiophene, based on computational studies of analogous compounds, is presented below. It is important to note that these are expected values and would require experimental verification.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4~7.5-8.0-
CH₃~2.3-2.6~15-20
Phenyl-H (ortho)~7.6-7.8-
Phenyl-H (meta, para)~7.3-7.5-
C2-~140-145
C3-~135-140
C4-~125-130
C5-~150-155

UV-Vis Absorption Spectra and Time-Dependent Density Functional Theory (TD-DFT) Calculations

The electronic absorption properties of 3-methyl-5-nitro-2-phenylthiophene can be investigated using UV-Vis spectroscopy and computationally modeled with Time-Dependent Density Functional Theory (TD-DFT). TD-DFT calculations are instrumental in understanding the electronic transitions between molecular orbitals, which give rise to the observed absorption bands. nih.gov

The UV-Vis spectrum of a substituted thiophene is characterized by π-π* transitions. The positions of the absorption maxima (λmax) are highly dependent on the electronic nature of the substituents. The presence of both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) in conjugation with the thiophene and phenyl rings is expected to lead to significant intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths.

For instance, studies on other nitro-substituted thiophenes have demonstrated that the introduction of a nitro group leads to a significant red shift in the UV-Vis spectrum. biointerfaceresearch.com TD-DFT calculations on related molecules, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been used to calculate excitation energies and absorption wavelengths, which have shown good correlation with experimental observations. researchgate.net These calculations also provide insights into the nature of the electronic transitions, often confirming the charge transfer from the thiophene ring (and its electron-donating substituents) to the nitro group.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial in understanding the UV-Vis spectra. The HOMO-LUMO energy gap is related to the energy of the lowest electronic transition. In 3-methyl-5-nitro-2-phenylthiophene, the HOMO is expected to be localized primarily on the methyl- and phenyl-substituted thiophene ring, while the LUMO is anticipated to be centered on the nitro group. The energy difference between these orbitals would correspond to the ICT band in the UV-Vis spectrum.

A hypothetical data table summarizing the expected UV-Vis absorption data and TD-DFT calculation results for 3-methyl-5-nitro-2-phenylthiophene in a common solvent like ethanol (B145695) is presented below. These values are based on trends observed in similar compounds.

ParameterPredicted ValueAssignment
λmax 1 (nm)~250-280π-π* (Thiophene/Phenyl)
λmax 2 (nm)~350-400Intramolecular Charge Transfer (ICT)
Calculated Excitation Energy (eV) for λmax 2~3.1-3.5HOMO -> LUMO
Oscillator Strength (f) for λmax 2> 0.1Allowed transition

Structure Electronic Property Relationships of Thiophene, 3 Methyl 5 Nitro 2 Phenyl

Influence of the Nitro Group on Thiophene (B33073) Ring Aromaticity and Electron Density

The introduction of a nitro group (NO₂) at the 5-position of the 3-methyl-2-phenyl-thiophene scaffold profoundly alters the electronic landscape of the heterocyclic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive (-I) and resonance (-R) effects. researchgate.netquora.com

The inductive effect operates through the sigma (σ) bonds, where the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the thiophene ring. More significant, however, is the resonance effect, which delocalizes the π-electrons of the thiophene ring onto the nitro group. This delocalization can be depicted by resonance structures where a positive charge develops on the thiophene ring, particularly on the carbon atoms, while the oxygen atoms of the nitro group bear a negative charge.

This substantial withdrawal of electron density has two major consequences for the thiophene ring:

Reduction in Aromaticity : Aromaticity in thiophene arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the five-membered ring. wikipedia.org The strong resonance-based withdrawal of electron density by the nitro group disrupts this delocalization, leading to a significant decrease in the aromatic character of the ring. researchgate.net This reduction in aromaticity makes the ring less stable compared to unsubstituted thiophene.

The following table summarizes the electronic effects of the key substituent in this context.

SubstituentPositionInductive EffectResonance EffectOverall Impact on Ring Electron Density
Nitro (NO₂)5Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strong Decrease

Steric and Electronic Effects of Methyl and Phenyl Substituents on Molecular Conformation and Reactivity

Electronic Effects:

Methyl Group (-CH₃): Located at the 3-position, the methyl group is a weak electron-donating group, primarily through an inductive (+I) effect. It pushes electron density into the thiophene ring, slightly counteracting the powerful electron-withdrawing effect of the nitro group. This donation subtly influences the charge distribution within the ring.

Phenyl Group (-C₆H₅): The phenyl group at the 2-position has a more complex electronic role. It can extend the π-conjugated system of the thiophene ring. However, its ability to participate in resonance is highly dependent on its orientation relative to the thiophene ring.

Steric Effects and Molecular Conformation: A critical feature of the 3-methyl-5-nitro-2-phenyl-thiophene structure is the placement of the bulky phenyl group and the methyl group on adjacent carbon atoms (C2 and C3). This arrangement leads to significant steric hindrance. wikipedia.org The steric clash between these two groups prevents the molecule from adopting a planar conformation. The phenyl ring is forced to twist out of the plane of the thiophene ring. mdpi.com This dihedral angle between the two rings is crucial as it disrupts the overlap between their respective p-orbitals, thereby inhibiting π-conjugation.

This lack of planarity has profound electronic consequences:

It isolates the π-system of the phenyl ring from that of the nitrothiophene core.

The phenyl group itself is a significant source of steric bulk, which can shield nearby positions on the thiophene ring from chemical attack. echemi.comstackexchange.com

SubstituentPositionElectronic EffectSteric EffectConsequence
Phenyl (C₆H₅)2π-conjugation (conformation dependent)HighInduces twist due to clash with methyl group, disrupting conjugation.
Methyl (CH₃)3Electron-donating (+I)ModerateContributes to steric hindrance with the adjacent phenyl group.

Intramolecular Charge Transfer (ICT) Characteristics and Pathways

The substitution pattern of 3-methyl-5-nitro-2-phenyl-thiophene creates a classic "push-pull" or donor-π-acceptor (D-π-A) system, which is a hallmark of molecules exhibiting Intramolecular Charge Transfer (ICT). uclm.es

Donor (D): The electron-donating methyl group and the electron-rich thiophene ring (despite being influenced by the acceptor) act as the electron donor component.

π-Bridge (π): The conjugated system of the thiophene ring serves as the π-bridge that connects the donor and acceptor.

Acceptor (A): The powerful electron-withdrawing nitro group serves as the electron acceptor.

Upon absorption of light (photoexcitation), the molecule transitions from its ground state to an excited state. In this excited state, a significant redistribution of electron density can occur. An electron is effectively transferred from the donor part of the molecule (the methyl-thiophene moiety) across the π-bridge to the acceptor part (the nitro group). This photoinduced process creates a new excited state with a large dipole moment, known as an ICT state.

The steric hindrance between the 2-phenyl and 3-methyl groups, which forces a twisted ground-state geometry, is critical to the nature of the ICT state. For many D-π-A systems, the charge transfer is accompanied by further geometric relaxation, such as rotation around the single bond connecting the donor and acceptor moieties. When the ICT state involves such a twisted geometry, it is often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org Molecules that form TICT states often exhibit distinct photophysical properties, such as a large Stokes shift (a significant difference between the absorption and emission maxima) and fluorescence that is highly sensitive to solvent polarity. researchgate.net

The pathway can be summarized as:

Excitation: The molecule absorbs a photon, promoting it to a locally excited (LE) state.

Charge Transfer: Ultrafast electron transfer occurs from the methyl-thiophene donor to the nitro acceptor.

Geometric Relaxation: The molecule may undergo further twisting in the excited state to form a stabilized, low-energy TICT state before returning to the ground state via fluorescence or non-radiative decay.

Correlation between Electronic Structure and Chemical Reactivity

The electronic structure, dictated by the interplay of the nitro, methyl, and phenyl substituents, directly governs the chemical reactivity of 3-methyl-5-nitro-2-phenyl-thiophene. The dominant feature is the electron-deficient nature of the thiophene ring caused by the 5-nitro group.

This electron deficiency fundamentally alters the reactivity profile compared to unsubstituted thiophene. While thiophene is an electron-rich aromatic compound that readily undergoes electrophilic aromatic substitution, 3-methyl-5-nitro-2-phenyl-thiophene is strongly deactivated towards electrophiles. quora.comstackexchange.com The electron-poor ring is no longer a favorable target for attack by electron-seeking species.

Conversely, the severe reduction in electron density makes the thiophene ring highly susceptible to nucleophilic aromatic substitution (SNA r) . researchgate.netpharmaguideline.com The nitro group acts as a powerful activating group for this type of reaction. Nucleophiles will preferentially attack the electron-deficient carbon atoms of the ring. Computational studies on similar nitrothiophenes suggest that the carbon atoms ortho and para to the nitro group are the most electron-poor and thus the most likely sites for nucleophilic attack. nih.gov In this molecule, the C4 position is the primary site available for attack by a nucleophile.

The expected reactivity can be summarized in the following table:

Reagent TypeReactivity of Unsubstituted ThiopheneReactivity of 3-methyl-5-nitro-2-phenyl-thiopheneRationale
Electrophiles (e.g., Br⁺, NO₂⁺)High (Substitution at C2/C5)Very Low (Deactivated)The nitro group strongly withdraws electron density, making the ring unattractive to electrophiles.
Nucleophiles (e.g., RO⁻, R₂NH)Very Low (Unreactive)High (Substitution at C4)The nitro group makes the ring electron-deficient and stabilizes the negative charge in the intermediate (Meisenheimer complex). researchgate.net

In essence, the electronic structure transforms the thiophene core from a nucleophile (in its native state) into an electrophile, completely reversing its characteristic chemical reactivity.

Advanced Materials Science and Engineering Applications Theoretical and Foundational Research

Organic Semiconductors and Electronic Devices

Thiophene (B33073) derivatives are foundational components in the field of organic electronics, widely recognized for their role in creating conductive polymers and semiconductors. rsc.org The specific arrangement of donor and acceptor groups in 3-methyl-5-nitro-2-phenyl-thiophene makes it a subject of theoretical interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The charge transport properties of an organic material are fundamentally linked to its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational chemistry, especially Density Functional Theory (DFT), is a powerful tool for predicting these properties. For thiophene-based systems, a lower HOMO-LUMO energy gap (ΔE) is often indicative of higher reactivity and better charge transport capabilities.

In systems analogous to 3-methyl-5-nitro-2-phenyl-thiophene, the presence of strong electron-withdrawing groups like the nitro group can significantly lower both HOMO and LUMO energy levels. researchgate.net The electron-donating groups, in turn, tend to raise the HOMO level. This tuning of frontier molecular orbitals is critical. A high HOMO level facilitates hole injection and transport, while a low LUMO level facilitates electron injection and transport. The push-pull nature of this molecule suggests a potentially small energy gap, which is desirable for efficient charge carrier generation. Theoretical studies on similar thiophene derivatives show that such substitutions can lead to low excitation energy, enhancing charge mobility. frontiersin.org

Table 1: Example Quantum Chemical Parameters for Thiophene Derivatives (Calculated in Gas Phase) Note: This data is for illustrative purposes from related thiophene derivatives to demonstrate typical theoretical values.

Inhibitor MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Inhibitor A-5.738-1.7843.954
Inhibitor B-5.981-1.7424.239
Inhibitor C-6.113-1.8974.216

Data sourced from a computational study on thiophene derivatives. frontiersin.org

Thiophene and its derivatives are essential building blocks for synthesizing π-conjugated polymers and oligomers. rsc.org These materials form the active layers in many organic electronic devices. The process often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to link monomer units together. nih.gov

The 3-methyl-5-nitro-2-phenyl-thiophene molecule is a promising candidate as a monomer unit. The presence of both electron-donating and electron-withdrawing groups can lead to polymers with a strong intramolecular charge transfer (ICT) character. nih.gov This is highly desirable for applications in organic solar cells, where ICT facilitates the separation of excitons into free charge carriers. Furthermore, the substitution pattern can influence the planarity and intermolecular packing of the resulting polymer chains, which are critical factors for efficient charge transport in the solid state. The trifluoromethyl group, for example, is known to alter the optical and electrochemical properties of polymers by reducing both HOMO and LUMO levels. researchgate.net Similarly, the nitro group in the target compound is expected to significantly influence the electronic properties of any resulting polymer.

Optoelectronic Materials

The unique electronic structure of push-pull thiophene systems makes them highly attractive for optoelectronic applications, which rely on the interaction of light and electricity. This includes devices that generate light from electricity (like OLEDs) and those that convert light into electricity (like solar cells).

Organic molecules with a significant difference in electron density, such as those with donor-π-acceptor (D-π-A) structures, are known to exhibit strong non-linear optical (NLO) responses. These materials are crucial for technologies like optical switching and data storage. nih.gov The structure of 3-methyl-5-nitro-2-phenyl-thiophene fits this D-π-A model perfectly, with the phenyl and methyl groups acting as donors, the thiophene ring as the π-conjugated bridge, and the nitro group as a powerful acceptor. researchgate.netuobaghdad.edu.iq

Theoretical calculations using DFT can predict NLO properties by determining the first and second hyperpolarizabilities (β and γ). Studies on similar nitro-thieno systems linked to other molecular frameworks have shown that this structural motif leads to excellent NLO responses. researchgate.netuobaghdad.edu.iq The strong electron-attracting nature of the nitro group is a key factor in enhancing this effect. nih.gov Computational models predict that by extending the π-conjugation or modifying the donor/acceptor strength, the NLO properties can be precisely tuned. nih.gov

Table 2: Example NLO Properties of Thieno[3,2-b]thiophene (B52689) Push-Pull Derivatives Note: This data is for illustrative purposes from a study on related compounds to show the impact of different functional groups.

CompoundElectron Acceptor Groupλmax (nm)μβ (10-48 esu)
97a Formyl4281020
98b Tricyanovinyl5572580

Data sourced from an experimental study on thieno[3,2-b]thiophene derivatives. mdpi.com

The photophysical properties of a molecule, such as its light absorption and emission (fluorescence) characteristics, are dictated by its electronic transitions. For 3-methyl-5-nitro-2-phenyl-thiophene, the lowest energy electronic transition is expected to be dominated by an intramolecular charge transfer from the donor-rich part of the molecule (phenyl-thiophene) to the acceptor nitro group.

Computational methods can predict the absorption spectrum, with the primary absorption wavelength (λ_max) corresponding to the HOMO-LUMO energy gap. A smaller gap generally leads to absorption at longer wavelengths. The push-pull nature of the molecule suggests that it would likely exhibit significant solvatochromism, where the color of the substance changes with the polarity of the solvent. While nitro-aromatic compounds are often non-fluorescent or weakly fluorescent, theoretical studies can elucidate the pathways of excited-state decay to understand and potentially engineer fluorescence properties for specific applications, such as in sensors or OLEDs.

Theoretical Studies in Corrosion Inhibition

Organic heterocyclic compounds containing nitrogen, sulfur, and π-electrons are widely investigated as corrosion inhibitors for metals in acidic environments. mdpi.com Thiophene derivatives have shown remarkable efficiency in this regard. frontiersin.orgresearchgate.net The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that slows the corrosion process. mdpi.com

Theoretical studies, particularly DFT, are instrumental in understanding this mechanism at a molecular level. researchgate.net These studies calculate quantum chemical parameters to predict the effectiveness of an inhibitor. Key parameters include:

EHOMO: A higher EHOMO value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

ELUMO: A lower ELUMO value suggests the molecule can accept electrons from the metal, creating a feedback bond.

Energy Gap (ΔE): A low energy gap implies higher reactivity and more effective inhibition. frontiersin.org

The 3-methyl-5-nitro-2-phenyl-thiophene molecule possesses several features that make it a promising candidate for a corrosion inhibitor based on theoretical principles. The sulfur atom in the thiophene ring, the nitrogen and oxygen atoms in the nitro group, and the π-electrons of the aromatic rings can all serve as active centers for adsorption onto a metal surface. frontiersin.orgmdpi.com Computational results from related studies confirm that thiophene derivatives can form stable adsorption complexes on metal surfaces, which is consistent with experimental findings of high inhibition efficiency. researchgate.net

Supramolecular Chemistry and Self-Assembly (Theoretical Aspects)

The unique substitution pattern of Thiophene, 3-methyl-5-nitro-2-phenyl-, featuring a methyl group at the 3-position, a nitro group at the 5-position, and a phenyl group at the 2-position, suggests a complex interplay of intermolecular forces that could theoretically drive self-assembly. The electron-donating methyl group, the strongly electron-withdrawing nitro group, and the aromatic phenyl ring create a molecule with a significant dipole moment and potential for various non-covalent interactions.

Theoretical investigations into related thiophene structures often employ computational methods such as Density Functional Theory (DFT) to predict molecular geometries, electronic properties, and potential energy surfaces for dimerization and aggregation. These studies on analogous compounds can provide a hypothetical framework for understanding how Thiophene, 3-methyl-5-nitro-2-phenyl- might behave. For instance, the presence of the nitro and phenyl groups could facilitate π-π stacking interactions, a common motif in the self-assembly of aromatic and heteroaromatic compounds. Furthermore, the potential for hydrogen bonding, though not immediately obvious from the primary structure, could arise from interactions with solvent molecules or other co-assembling species.

Despite these theoretical possibilities, the absence of specific experimental or computational studies on Thiophene, 3-methyl-5-nitro-2-phenyl- means that any detailed discussion of its supramolecular chemistry would be purely speculative. Research on other substituted thiophenes has demonstrated that even minor changes in the position or nature of substituents can dramatically alter self-assembly pathways and the morphology of the resulting supramolecular structures. Therefore, direct extrapolation from other compounds to Thiophene, 3-methyl-5-nitro-2-phenyl- would not be scientifically rigorous.

The following table outlines the key functional groups of Thiophene, 3-methyl-5-nitro-2-phenyl- and their potential, yet unverified, roles in supramolecular assembly based on general chemical principles.

Functional GroupPositionPotential Intermolecular Interactions (Theoretical)
Phenyl2π-π stacking, Van der Waals forces
Methyl3Steric hindrance, Van der Waals forces
Nitro5Dipole-dipole interactions, potential for weak hydrogen bonding
Thiophene Ring-π-π stacking, sulfur-aromatic interactions

Further dedicated theoretical and experimental research is necessary to elucidate the specific supramolecular behavior and self-assembly characteristics of Thiophene, 3-methyl-5-nitro-2-phenyl-. Such studies would be invaluable for understanding its potential applications in advanced materials science and engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.